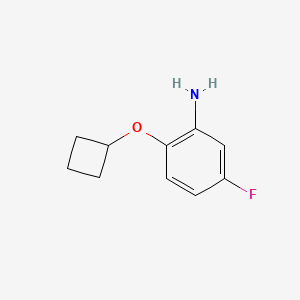

2-Cyclobutoxy-5-fluoroaniline

Description

Structure

3D Structure

Properties

IUPAC Name |

2-cyclobutyloxy-5-fluoroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FNO/c11-7-4-5-10(9(12)6-7)13-8-2-1-3-8/h4-6,8H,1-3,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNHHEQPVNAHKKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)OC2=C(C=C(C=C2)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-Cyclobutoxy-5-fluoroaniline

Abstract

This technical guide provides a comprehensive overview of a viable and robust synthetic pathway for 2-Cyclobutoxy-5-fluoroaniline, a key building block in modern medicinal chemistry. The synthesis is dissected into a logical three-step sequence, commencing with the etherification of a readily available fluoronitrophenol, followed by the formation of a key nitroaromatic intermediate, and culminating in a selective nitro group reduction. This document is intended for researchers, scientists, and professionals in drug development, offering not only detailed experimental protocols but also the underlying chemical principles and strategic considerations for each transformation. The synthesis of fluorinated anilines is of significant interest due to the unique properties fluorine imparts on bioactive molecules, including enhanced metabolic stability and binding affinity.[1][2][3] The incorporation of a cyclobutoxy moiety can also confer desirable pharmacological properties.[4][5]

Introduction: The Strategic Importance of Fluorinated Anilines

The introduction of fluorine into pharmaceutical candidates is a widely employed strategy to modulate key drug-like properties. The unique electronic nature of fluorine can influence pKa, lipophilicity, and metabolic stability, often leading to improved pharmacokinetic and pharmacodynamic profiles.[1][2] this compound represents a valuable synthon, combining the benefits of fluorine substitution with the conformational rigidity and lipophilic character of a cyclobutane ring.[4][5] This guide elucidates a practical and scalable synthesis of this important intermediate.

Retrosynthetic Analysis

A logical retrosynthetic approach to this compound suggests a straightforward disconnection of the amine functionality, leading back to the corresponding nitro compound, 1-Cyclobutoxy-4-fluoro-2-nitrobenzene. This intermediate, in turn, can be derived from the etherification of a suitable phenol with a cyclobutyl electrophile. This retrosynthetic strategy is outlined below:

Caption: Retrosynthetic analysis of this compound.

Synthesis Pathway and Mechanistic Discussion

The forward synthesis is designed as a three-step process, optimized for efficiency and scalability.

Step 1: Williamson Ether Synthesis of 1-Cyclobutoxy-4-fluoro-2-nitrobenzene

The initial step involves the formation of the cyclobutyl ether linkage via a Williamson ether synthesis. This classic S\N2 reaction is a reliable method for preparing ethers from an alkoxide and a primary or secondary alkyl halide.[6] In this case, the phenoxide of 4-fluoro-2-nitrophenol acts as the nucleophile, attacking an electrophilic cyclobutyl species.

Reaction Scheme:

Caption: Williamson ether synthesis of the key intermediate.

Causality of Experimental Choices:

-

Starting Material: 4-Fluoro-2-nitrophenol is selected as the starting material to ensure the correct substitution pattern in the final product.[7][8][9] The nitro group, being strongly electron-withdrawing, enhances the acidity of the phenolic proton, facilitating the formation of the nucleophilic phenoxide.

-

Electrophile: Cyclobutyl bromide or a cyclobutyl sulfonate (e.g., tosylate) serves as the electrophile. While cyclobutyl bromide is a common choice, tosylates are often better leaving groups, potentially leading to milder reaction conditions.

-

Base and Solvent: A moderately strong base such as potassium carbonate (K₂CO₃) is sufficient to deprotonate the phenol without promoting side reactions. A polar aprotic solvent like N,N-dimethylformamide (DMF) is ideal for S\N2 reactions as it solvates the cation of the base, leaving a more "naked" and reactive nucleophile.[10]

Experimental Protocol:

-

To a solution of 4-fluoro-2-nitrophenol (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Add cyclobutyl bromide (1.2 eq) dropwise to the reaction mixture.

-

Heat the reaction to 80-90 °C and monitor by thin-layer chromatography (TLC) until the starting material is consumed.

-

Cool the reaction mixture to room temperature and pour it into ice-water.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 1-Cyclobutoxy-4-fluoro-2-nitrobenzene.[11]

| Parameter | Value/Condition | Rationale |

| Temperature | 80-90 °C | Provides sufficient energy to overcome the activation barrier without significant decomposition. |

| Reaction Time | 4-8 hours | Typically sufficient for complete conversion, monitored by TLC. |

| Purification | Column Chromatography | Ensures high purity of the intermediate for the subsequent step. |

Step 2: Reduction of 1-Cyclobutoxy-4-fluoro-2-nitrobenzene

The final step is the reduction of the nitro group to the corresponding aniline. Several methods are effective for this transformation, with catalytic hydrogenation and chemical reduction using metals in acidic media being the most common. The choice of method can depend on the desired scale, available equipment, and tolerance of other functional groups.

Reaction Scheme:

Caption: Reduction of the nitroaromatic intermediate to the target aniline.

Method A: Catalytic Hydrogenation

Catalytic hydrogenation is a clean and efficient method for nitro group reduction.[12][13] A variety of catalysts can be employed, with palladium on carbon (Pd/C) being a common and effective choice.[14]

Experimental Protocol (Catalytic Hydrogenation):

-

In a hydrogenation vessel, dissolve 1-cyclobutoxy-4-fluoro-2-nitrobenzene (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.

-

Carefully add 5-10 mol% of Pd/C catalyst under an inert atmosphere.

-

Pressurize the vessel with hydrogen gas (typically 1-4 atm).

-

Stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction progress by TLC or by hydrogen uptake.

-

Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to yield this compound.

Method B: Chemical Reduction with Tin(II) Chloride

Reduction with tin(II) chloride (SnCl₂) in an acidic medium is a classic and reliable laboratory-scale method for converting nitroarenes to anilines.[15][16][17]

Experimental Protocol (SnCl₂ Reduction):

-

To a solution of 1-cyclobutoxy-4-fluoro-2-nitrobenzene (1.0 eq) in ethanol, add tin(II) chloride dihydrate (SnCl₂·2H₂O, 3-4 eq).

-

Carefully add concentrated hydrochloric acid.

-

Heat the reaction mixture to reflux and monitor by TLC.

-

After completion, cool the reaction mixture and carefully neutralize with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product if necessary.

| Parameter | Catalytic Hydrogenation | SnCl₂ Reduction | Rationale |

| Reagents | H₂, Pd/C | SnCl₂·2H₂O, HCl | Both are effective reducing systems for nitro groups. |

| Solvent | Ethanol, Ethyl Acetate | Ethanol | Solvents that dissolve the starting material and are compatible with the reaction conditions. |

| Temperature | Room Temperature | Reflux | Catalytic hydrogenation is often exothermic, while SnCl₂ reduction typically requires heating. |

| Work-up | Filtration | Neutralization, Extraction | Catalytic work-up is generally simpler and avoids large amounts of tin salts. |

| Scalability | Highly scalable | More suitable for lab scale | Catalytic hydrogenation is preferred for industrial applications due to atom economy and cleaner work-up. |

Overall Synthesis Workflow

The complete synthetic pathway is a streamlined process from commercially available starting materials to the final product.

Sources

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 3. FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022 | MDPI [mdpi.com]

- 4. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. img01.pharmablock.com [img01.pharmablock.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. 4-フルオロ-2-ニトロフェノール 99% | Sigma-Aldrich [sigmaaldrich.com]

- 8. 403-19-0|2-Fluoro-4-nitrophenol|BLD Pharm [bldpharm.com]

- 9. 3-Fluoro-4-nitrophenol 99 394-41-2 [sigmaaldrich.com]

- 10. youtube.com [youtube.com]

- 11. Buy 4-Cyclobutoxy-2-fluoro-1-nitrobenzene [smolecule.com]

- 12. US5856577A - Process for the preparation of fluoroanilines from fluorinated nitrated benzene compounds - Google Patents [patents.google.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. WO2018207120A1 - A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline - Google Patents [patents.google.com]

- 15. researchgate.net [researchgate.net]

- 16. Nitro Reduction - SnCl2 [commonorganicchemistry.com]

- 17. Stannous chloride-mediated reductive cyclization-rearrangement of nitroarenyl ketones - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: Unveiling the Profile of a Key Synthetic Building Block

An In-depth Technical Guide to the Physicochemical Properties of 2-Cyclobutoxy-5-fluoroaniline

This compound is a substituted aniline derivative of increasing interest within the domains of medicinal chemistry and materials science. Its unique structural composition, featuring a fluorinated aromatic core, a primary amine, and a bulky cyclobutoxy ether group, imparts a distinct set of physicochemical characteristics. These properties are paramount for professionals in drug development and chemical research, as they govern the molecule's reactivity, solubility, bioavailability, and overall suitability for various applications. The fluorine atom can enhance metabolic stability and binding affinity, while the cyclobutoxy moiety significantly influences lipophilicity and steric interactions.[1]

This guide offers a comprehensive exploration of the core physicochemical properties of this compound. We will delve into its structural and electronic features, present its key physical data, and provide validated experimental protocols for its characterization. The insights herein are designed to equip researchers and scientists with the foundational knowledge required to effectively utilize this compound in their synthetic and developmental workflows.

Chemical Identity and Structural Attributes

A molecule's behavior is fundamentally dictated by its structure. The interplay between the electron-withdrawing fluorine, the basic amino group, and the hydrophobic cyclobutoxy group defines the chemical personality of this compound.

-

IUPAC Name: 2-(cyclobutoxy)-5-fluoroaniline

-

CAS Number: 1449627-28-7

-

Molecular Formula: C₁₀H₁₂FNO

-

Molecular Weight: 181.21 g/mol

Key Structural Features:

-

Aniline Core: Provides the basic nitrogen center and the aromatic platform for substitution.

-

Fluorine Substituent: Located at the C5 position (para to the amino group), it acts as a potent electron-withdrawing group via induction, modulating the pKa of the aniline.

-

Cyclobutoxy Group: An ether linkage at the C2 position (ortho to the amino group). This bulky, non-polar group is a critical determinant of the molecule's lipophilicity and steric profile. Its presence can influence molecular conformation and receptor binding interactions.[1][2]

Core Physicochemical Data

Quantitative data provides the bedrock for experimental design. The following table summarizes the key physicochemical properties of this compound. It is important to note that while some data for this specific molecule is limited in public literature, reliable predictions and comparisons to structurally similar analogs provide valuable insights.

| Property | Value / Expected Range | Rationale & Comparative Insights |

| Physical Appearance | White to off-white crystalline solid | Expected based on substituted anilines like 2-Bromo-5-fluoroaniline (m.p. 43-47 °C). |

| Melting Point | Data not publicly available | Expected to be a low-melting solid. Determined via Differential Scanning Calorimetry (DSC). |

| Boiling Point | Data not publicly available | Expected to be >200 °C at atmospheric pressure, similar to other substituted fluoroanilines.[3] |

| Solubility | Soluble in organic solvents (e.g., DMSO, Methanol, Ethyl Acetate); limited solubility in water.[1] | The hydrophobic cyclobutoxy and aromatic rings dominate, leading to poor aqueous solubility. |

| pKa (Conjugate Acid) | ~3.8 (Predicted) | Based on the predicted pKa of the close analog 2-butoxy-5-fluoroaniline (3.84 ± 0.10).[4] The electron-withdrawing fluorine reduces the basicity of the amine compared to aniline (pKa 4.6). |

| LogP (Lipophilicity) | High | The cyclobutoxy group significantly increases the octanol-water partition coefficient, a key factor for membrane permeability in drug candidates.[5] |

Methodologies for Physicochemical Characterization

Scientific integrity demands robust and reproducible methods. The following section outlines standard protocols for determining the key properties discussed.

Characterization Workflow

The logical flow for characterizing a new chemical entity like this compound involves a series of sequential analytical techniques.

Caption: General workflow for physicochemical characterization.

Experimental Protocol 1: Melting Point Determination via DSC

Causality: Differential Scanning Calorimetry (DSC) measures the difference in heat flow required to increase the temperature of a sample and a reference. A sharp endothermic peak indicates the melting point, providing data on both the transition temperature and purity (a broader peak suggests impurities).

Methodology:

-

Sample Preparation: Accurately weigh 1-3 mg of this compound into a standard aluminum DSC pan. Crimp the pan with a lid.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

-

Thermal Program:

-

Equilibrate the cell at 25 °C.

-

Ramp the temperature from 25 °C to a temperature above the expected melting point (e.g., 150 °C) at a rate of 10 °C/min under a nitrogen atmosphere (50 mL/min flow rate).

-

-

Data Analysis: The onset temperature of the endothermic peak in the resulting thermogram is recorded as the melting point.

Experimental Protocol 2: Spectroscopic Characterization

Causality: Spectroscopic techniques provide a "fingerprint" of the molecule based on how its nuclei and electrons interact with electromagnetic radiation. This confirms the chemical structure and provides insights into the electronic environment.

Methodology:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Prep: Dissolve ~10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

¹H NMR Acquisition: Acquire the proton spectrum on a 400 MHz (or higher) spectrometer. Expected signals include multiplets in the aromatic region (6-7 ppm), a multiplet for the methine proton of the cyclobutoxy group (~4.5 ppm), multiplets for the cyclobutoxy methylene protons (1.5-2.5 ppm), and a broad singlet for the amine protons (~3-4 ppm, which can exchange with D₂O).[6]

-

¹³C NMR Acquisition: Acquire the carbon spectrum. Expected signals will correspond to the distinct carbon environments in the aromatic ring and the cyclobutoxy group.[6]

-

-

Infrared (IR) Spectroscopy:

-

Sample Prep: Analyze the solid sample directly using an Attenuated Total Reflectance (ATR) accessory.

-

Acquisition: Scan from 4000 to 400 cm⁻¹.

-

Expected Peaks: Look for characteristic N-H stretching bands (two bands for a primary amine, ~3300-3500 cm⁻¹), aromatic C-H stretching (~3000-3100 cm⁻¹), C-O-C stretching of the ether (~1250 cm⁻¹), and a strong C-F stretching band (~1100-1200 cm⁻¹).[7][8]

-

-

UV-Visible (UV-Vis) Spectroscopy:

-

Sample Prep: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or acetonitrile).

-

Acquisition: Scan the absorbance from approximately 200 to 400 nm.

-

Expected Spectra: The aniline chromophore will exhibit characteristic π → π* transitions. The exact position of the absorption maxima (λmax) will be influenced by the substituents and the solvent polarity.[9]

-

Synthetic Pathway Considerations

Understanding the synthesis of a compound is crucial for anticipating potential impurities. The formation of the cyclobutoxy ether is typically achieved via a nucleophilic substitution reaction.

Caption: A common synthetic route to this compound.

This Williamson ether synthesis involves the deprotonation of the phenolic hydroxyl group of 2-amino-4-fluorophenol, followed by nucleophilic attack on cyclobutyl bromide.[1] This method is efficient for creating the aryl-alkyl ether linkage.

Safety and Handling

As a substituted aniline, this compound requires careful handling. While a specific Safety Data Sheet (SDS) may not be widely available, data from analogous compounds should guide laboratory practices.

-

General Hazards: Assumed to be harmful if swallowed, in contact with skin, or if inhaled, consistent with other fluoroaniline derivatives.[10][11] May cause skin and eye irritation.[12]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

This compound is a compound with a rich set of physicochemical properties defined by the synergistic effects of its functional groups. Its high lipophilicity, moderate basicity, and specific steric profile make it a valuable tool for chemists. A thorough understanding and experimental validation of its properties—from melting point and solubility to its detailed spectroscopic signature—are non-negotiable first steps for its successful application in research and development. The methodologies and data presented in this guide provide a solid, scientifically grounded framework for researchers to build upon.

References

- Sharma, V., et al. (n.d.). Supporting Information. New Journal of Chemistry.

- Fisher Scientific. (2024). SAFETY DATA SHEET: 2-Chloro-5-fluoroaniline.

- CPAChem. (2022). Safety data sheet: 2-Nitroaniline.

- EvitaChem. (n.d.). 2-Cyclobutoxy-6-fluoroaniline.

- Fisher Scientific. (n.d.). SAFETY DATA SHEET: 2-Fluoro-5-nitroaniline.

- Fisher Scientific. (n.d.). SAFETY DATA SHEET: 5-Fluoro-2-nitroaniline.

- ChemicalBook. (n.d.). 2-BUTOXY-5-FLUOROANILINE Product Description.

- PubChem. (n.d.). 2-Fluoroaniline. National Center for Biotechnology Information.

- Sigma-Aldrich. (n.d.). 2-Fluoroaniline.

- ResearchGate. (n.d.). UV/Vis spectra of compound 5 recorded at different pH values.

- Chernykh, A. V., et al. (2025). Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)alkyl)cyclobutanes. ChemRxiv.

- Grygorenko, O. O., et al. (n.d.). Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)alkyl)cyclobutanes. ChemRxiv.

- ChemicalBook. (n.d.). 2-Fluoroaniline(348-54-9) IR Spectrum.

- Sparrow Chemical. (2025). What is the BP of 2 Fluoroaniline?.

- Al-Hourani, B. J., et al. (2021). Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles. PubMed Central.

- Sigma-Aldrich. (n.d.). 2-Bromo-5-fluoroaniline.

- World Journal of Biology Pharmacy and Health Sciences. (n.d.). Interaction study of 5- Fluorouracil with Bovine serum albumin by UV-Visible spectrophotometry.

Sources

- 1. Buy 2-Cyclobutoxy-6-fluoroaniline (EVT-13440466) [evitachem.com]

- 2. chemrxiv.org [chemrxiv.org]

- 3. sparrow-chemical.com [sparrow-chemical.com]

- 4. 946683-76-7 CAS MSDS (2-BUTOXY-5-FLUOROANILINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

- 7. 2-Fluoroaniline | C6H6FN | CID 9584 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 2-Fluoroaniline(348-54-9) IR Spectrum [m.chemicalbook.com]

- 9. wjbphs.com [wjbphs.com]

- 10. fishersci.com [fishersci.com]

- 11. fishersci.com [fishersci.com]

- 12. fishersci.com [fishersci.com]

An In-Depth Technical Guide to 2-Cyclobutoxy-5-fluoroaniline: A Key Building Block in Modern Medicinal Chemistry

For Immediate Release

Shanghai, China – January 19, 2026 – As a cornerstone in the synthesis of complex molecular architectures, 2-Cyclobutoxy-5-fluoroaniline has emerged as a significant building block for researchers and scientists in the field of drug development. This technical guide provides a comprehensive overview of its chemical properties, synthesis, safety protocols, and its burgeoning role in medicinal chemistry.

Core Compound Identification

Chemical Name: this compound CAS Number: 1249021-10-0 Molecular Formula: C₁₀H₁₂FNO Molecular Weight: 181.21 g/mol

Physicochemical Properties

While exhaustive experimental data for this compound is not publicly available, its properties can be reliably inferred from closely related structures and general principles of organic chemistry. The presence of the fluorine atom and the cyclobutoxy group significantly influences its electronic and steric characteristics.

| Property | Value | Source/Rationale |

| Appearance | Expected to be a liquid or low-melting solid | Based on analogous anilines |

| Boiling Point | Estimated to be in the range of 250-300 °C | Extrapolated from similar substituted anilines |

| Melting Point | Not available | |

| Solubility | Expected to be soluble in common organic solvents (e.g., ethanol, acetone, dichloromethane) and sparingly soluble in water. | General solubility of aromatic amines |

| pKa | Estimated to be around 3-4 | The electron-withdrawing fluorine atom decreases the basicity of the aniline nitrogen compared to aniline (pKa 4.6).[1] |

The Strategic Importance in Drug Discovery

The unique structural combination of a fluoroaniline core and a cyclobutoxy substituent makes this compound a highly valuable scaffold in medicinal chemistry. Both fluorine and cyclobutane moieties are increasingly incorporated into drug candidates to enhance their pharmacological profiles.[2]

The Role of the Fluoroaniline Moiety:

The introduction of a fluorine atom onto an aromatic ring can profoundly and beneficially alter a molecule's properties.[3] Key advantages include:

-

Metabolic Stability: The strong carbon-fluorine bond can block sites of metabolic oxidation, thereby increasing the drug's half-life.

-

Enhanced Binding Affinity: The high electronegativity of fluorine can lead to favorable electrostatic interactions with biological targets.

-

Modulated Lipophilicity: Fluorine substitution can fine-tune the lipophilicity of a molecule, which is crucial for membrane permeability and overall pharmacokinetics.

The Contribution of the Cyclobutoxy Group:

The cyclobutane ring, once considered a synthetic curiosity, is now recognized as a valuable "bioisostere" for larger or more flexible groups.[2] Its incorporation offers several benefits:

-

Improved Physicochemical Properties: Cyclobutane-containing compounds often exhibit improved solubility and metabolic stability.

-

Conformational Rigidity: The constrained nature of the cyclobutane ring can lock a molecule into a more bioactive conformation, leading to enhanced potency and selectivity.[2]

-

Novel Chemical Space: The three-dimensional nature of the cyclobutane ring allows for the exploration of novel chemical space, leading to new intellectual property.

Synthesis and Handling

Proposed Synthetic Pathway

A potential retrosynthetic analysis suggests that this compound can be prepared from 1-cyclobutoxy-4-fluoro-2-nitrobenzene. The synthesis would likely proceed as follows:

A proposed synthetic pathway for this compound.

Step 1: Nucleophilic Aromatic Substitution

The synthesis would commence with the nucleophilic aromatic substitution of a suitable starting material, such as 1,2-difluoro-4-nitrobenzene or 1-chloro-2-fluoro-5-nitrobenzene, with cyclobutanol in the presence of a strong base like sodium hydride or potassium tert-butoxide.

Step 2: Reduction of the Nitro Group

The resulting 1-cyclobutoxy-4-fluoro-2-nitrobenzene intermediate would then be subjected to a reduction of the nitro group to an amine. Several methods are effective for this transformation:

-

Catalytic Hydrogenation: This is a clean and efficient method, typically employing catalysts such as palladium on carbon (Pd/C) or Raney nickel under a hydrogen atmosphere.[4]

-

Chemical Reduction: Reagents like iron powder in the presence of an acid (e.g., acetic acid or hydrochloric acid) or stannous chloride can also be used.[5]

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for this compound is not widely available, its handling should be guided by the known hazards of structurally similar fluoroanilines.

Potential Hazards:

-

Toxicity: Anilines and their derivatives are known to be toxic if swallowed, inhaled, or absorbed through the skin.

-

Irritation: The compound is likely to be an irritant to the skin, eyes, and respiratory system.

-

Organ Damage: Prolonged or repeated exposure may cause damage to organs.

Recommended Handling Procedures:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.

-

Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and acids.

Applications in Medicinal Chemistry: A Look at Analogs

The true value of this compound lies in its potential as a precursor to a wide array of pharmacologically active molecules. While specific examples of its direct use in clinical candidates are not yet in the public domain, the utility of its structural motifs is well-documented in numerous drug discovery programs.

For instance, fluorinated aniline derivatives are key components in a variety of approved drugs and clinical candidates, including kinase inhibitors for cancer therapy and treatments for central nervous system disorders.[6] The cyclobutane moiety has also been successfully incorporated into drugs to improve their pharmacokinetic properties.[2]

The combination of these two privileged fragments in this compound provides a powerful platform for the design of next-generation therapeutics with enhanced efficacy and safety profiles.

Conclusion

This compound stands as a testament to the ongoing evolution of molecular design in drug discovery. Its unique combination of a fluoroaniline core and a cyclobutoxy substituent offers a compelling set of advantages for medicinal chemists seeking to optimize the properties of their lead compounds. As synthetic methodologies become more refined and the understanding of structure-activity relationships deepens, the importance of building blocks like this compound is set to grow, paving the way for the development of innovative new medicines.

References

- Process for preparing 2-fluoro-5-nitroaniline. Google Patents. [URL: https://patents.google.

- Huang et al. (2016). United States Patent. Googleapis.com. [URL: not available]

- Process for the preparation of fluoroanilines from fluorinated nitrated benzene compounds. Google Patents. [URL: https://patents.google.

- Radical α-C–H Cyclobutylation of Aniline Derivatives. ResearchGate. [URL: https://www.researchgate.

- Cyclobutanes in Small‐Molecule Drug Candidates. PMC - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6641843/]

- Fluorine in drug discovery: Role, design and case studies. [URL: not available]

- Process for the preparation of 3,5-difluoroaniline. Google Patents. [URL: https://patents.google.

- Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)Alkyl)Cyclobutanes. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/38877545/]

- A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline. Google Patents. [URL: https://patents.google.

- Design, Synthesis and Antimicrobial Properties of New Tetracyclic Quinobenzothiazine Derivatives. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9738221/]

- Aniline. PubChem - NIH. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/Aniline]

- 2-(Cyclopentylmethoxy)-5-fluoroaniline. ChemScene. [URL: https://www.chemscene.com/products/2-(Cyclopentylmethoxy)-5-fluoroaniline-CS-1200222.html]

- Phytochemicals in Drug Discovery—A Confluence of Tradition and Innovation. MDPI. [URL: https://www.mdpi.com/1420-3049/29/1/205]

- 2-Fluoroaniline. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/2-Fluoroaniline]

- 2-Fluoro-5-nitroaniline. NIST WebBook. [URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C369368&Type=IR-SPEC&Index=1#IR-SPEC]

- 2-Fluoroaniline | CAS No- 348-54-9. Simson Pharma Limited. [URL: https://www.simsonpharma.com/product/2-fluoroaniline]

- 2-Bromo-5-fluoroaniline 97. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/393582]

- Discovery of a High-Affinity Fluoromethyl Analog of [11C]5-Cyano-N-(4-(4-methylpiperazin-1-yl)-2-(piperidin-1-yl)phenyl)furan-2-carboxamide ([11C]CPPC) and Their Comparison in Mouse and Monkey as Colony-. ResearchGate. [URL: https://www.researchgate.net/publication/374828131_Discovery_of_a_High-Affinity_Fluoromethyl_Analog_of_11_C5-Cyano-N-4-4-methylpiperazin-1-yl-2-piperidin-1-ylphenylfuran-2-carboxamide_11_CCPP_and_Their_Comparison_in_Mouse_and_Monkey_as_Colony-Sti]

- Proline Analogues in Drug Design: Current Trends and Future Prospects. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/39535380/]

- 5-Cyclopropyl-2-fluoroaniline. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/5-Cyclopropyl-2-fluoroaniline]

- N-Substituted-5- [(2,5-Dihydroxybenzyl)amino]salicylamides as Lavendustin Analogs: Antiproliferative Activity, COMPARE Analyses, Mechanistic, Docking, ADMET and Toxicity Studies. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/39865457/]

Sources

- 1. 2-Fluoroaniline | C6H6FN | CID 9584 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Radical α-C–H Cyclobutylation of Aniline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. US5856577A - Process for the preparation of fluoroanilines from fluorinated nitrated benzene compounds - Google Patents [patents.google.com]

- 5. EP0127079A1 - Process for preparing 2-fluoro-5-nitroaniline - Google Patents [patents.google.com]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

Spectroscopic Characterization of 2-Cyclobutoxy-5-fluoroaniline: A Predictive Guide for Researchers

An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive, predictive overview of the spectroscopic data for the novel compound 2-Cyclobutoxy-5-fluoroaniline. In the absence of experimentally acquired spectra in the public domain, this document leverages foundational principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) to forecast the spectral characteristics of this molecule. By dissecting the molecule into its constituent fragments—5-fluoroaniline and a cyclobutoxy group—and analyzing their known spectral properties, this guide offers a robust framework for the identification and characterization of this compound in a research and development setting. This document is intended to serve as an invaluable resource for researchers, medicinal chemists, and drug development professionals engaged in the synthesis and analysis of new chemical entities.

Introduction

This compound is a compound of interest in medicinal chemistry and materials science due to the unique combination of a fluoroaniline scaffold, a known pharmacophore, and a cyclobutoxy moiety, which can modulate physicochemical properties such as lipophilicity and metabolic stability. As with any novel compound, unambiguous structural confirmation is paramount. Spectroscopic techniques such as NMR, IR, and MS are the cornerstones of this process.

This guide provides a detailed, predictive analysis of the expected spectroscopic data for this compound. The predictions are grounded in the well-established spectral data of its core components: 5-fluoroaniline and cyclobutanol/alkoxycyclobutanes. By understanding the anticipated spectral features, researchers can more efficiently and confidently confirm the successful synthesis of the target molecule.

Molecular Structure and Numbering Scheme

To facilitate the discussion of the spectroscopic data, the following numbering scheme for this compound will be used throughout this guide.

Caption: Predicted major fragmentation pathway for this compound.

Standard Experimental Protocol for Mass Spectrometry

-

Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer via direct infusion or through a chromatographic system (e.g., GC-MS or LC-MS).

-

Ionization: Use an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Mass Analysis: Scan a suitable mass range to detect the molecular ion and fragment ions.

-

Data Analysis: Identify the molecular ion peak to confirm the molecular weight. Analyze the fragmentation pattern to support the proposed structure.

Conclusion

This guide provides a detailed predictive analysis of the ¹H NMR, ¹³C NMR, IR, and MS spectra of this compound. By understanding these predicted spectral features, researchers will be better equipped to identify and characterize this novel compound upon its synthesis. The provided protocols offer a standardized approach to data acquisition. It is important to note that the actual experimental data may show minor deviations from these predictions due to solvent effects and other experimental variables. Nevertheless, this guide serves as a solid foundation for the spectroscopic analysis of this compound.

References

-

PubChem. Cyclobutanol. [Link]

-

SpectraBase. Cyclobutanol - Optional[13C NMR] - Chemical Shifts. [Link]

-

New Journal of Chemistry Supporting Information. [Link]

-

Doc Brown's Chemistry. cyclobutane low high resolution H-1 proton nmr spectrum. [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0004327). [Link]

-

SpectraBase. Methylcyclobutane - Optional[13C NMR] - Chemical Shifts. [Link]

-

Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes - Supporting Information. [Link]

-

Doc Brown's Chemistry. 13C nmr spectrum of cyclobutane C4H8. [Link]

-

NIST. p-Fluoroaniline. [Link]

-

Chemsrc. 5-Bromo-2-fluoroaniline. [Link]

-

NIST. p-Fluoroaniline. [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0003012). [Link]

-

NIST. p-Fluoroaniline. [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0031542). [Link]

-

PubChem. CID 21719802. [Link]

-

PubChem. Methoxycyclobutane. [Link]

-

ATB. Cyclobutanol. [Link]

-

ATB. Methoxycyclopentane. [Link]

-

Chemistry LibreTexts. 2.5: Carbon-13 NMR Spectroscopy. [Link]

-

NIST. 2-Fluoro-5-methylaniline. [Link]

-

Doc Brown's Chemistry. 1H and 13C NMR spectra of 1-methoxybutane (butyl methyl ether). [Link]

Foreword: The Criticality of Solubility in Modern Drug Development

An In-Depth Technical Guide to the Solubility of 2-Cyclobutoxy-5-fluoroaniline in Organic Solvents

In the landscape of pharmaceutical development, the journey of a new chemical entity (NCE) from discovery to a viable therapeutic is fraught with challenges. Among the most fundamental of these is solubility. The ability of a compound to dissolve in a solvent system dictates its reaction kinetics, ease of purification, and, most critically, its bioavailability and formulation possibilities.[1][2] Poor solubility can terminate the development of an otherwise promising candidate, leading to significant losses in time and resources.[3][4] More than 40% of NCEs developed in the pharmaceutical industry exhibit poor aqueous solubility, making the characterization of their solubility in various media a cornerstone of process chemistry and formulation science.[4][5]

This guide focuses on this compound, a compound of interest for its potential as a building block in medicinal chemistry. The presence of the fluoroaniline moiety is a common strategy to enhance metabolic stability and receptor binding affinity in drug candidates.[6][7] This document provides a comprehensive framework for understanding, predicting, and, most importantly, experimentally determining the solubility of this compound in a range of organic solvents. It is designed for researchers, chemists, and drug development professionals who require robust, reliable data to drive their projects forward.

Molecular Profile and Theoretical Solubility Considerations

The solubility of a compound is intrinsically linked to its molecular structure.[3] The principle of "like dissolves like" serves as our primary guide, stating that substances with similar intermolecular forces are likely to be soluble in one another.[8][9] Let's dissect the structure of this compound to predict its behavior.

-

Aniline Moiety (-NH₂): The primary amine group is polar and capable of acting as both a hydrogen bond donor and acceptor. This feature suggests a favorable interaction with polar protic solvents.

-

Fluorine Atom (-F): The highly electronegative fluorine atom creates a strong dipole (C-F bond), contributing to the molecule's overall polarity and enabling dipole-dipole interactions.

-

Cyclobutoxy Group (-O-C₄H₇): The ether linkage introduces a polar component and a hydrogen bond acceptor site. The cyclobutyl ring itself is a non-polar, aliphatic hydrocarbon moiety, which will favor interactions with less polar solvents through van der Waals forces.

-

Benzene Ring: The aromatic ring is largely non-polar and contributes to the molecule's lipophilicity.

Synthesis of Forces: this compound is an amphiphilic molecule, possessing both polar functional groups and significant non-polar regions. This structure suggests it will not be a compound of extremes; it is unlikely to be highly soluble in very polar solvents like water or entirely non-polar solvents like hexane. Its solubility will be highest in solvents of intermediate polarity that can engage in the various intermolecular forces it presents.

Predicted Qualitative Solubility Profile

Based on this structural analysis, we can predict a qualitative solubility profile. It is imperative to experimentally verify these predictions.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale for Prediction |

| Polar Protic | Methanol, Ethanol | High to Moderate | Capable of hydrogen bonding with the -NH₂ group and interacting with the ether oxygen. The aliphatic portion may limit very high solubility. |

| Polar Aprotic | Acetone, Acetonitrile, Ethyl Acetate, Dichloromethane | Moderate to High | Can engage in strong dipole-dipole interactions with the C-F, C-N, and C-O bonds. Lack of hydrogen bond donation from the solvent may be a limiting factor compared to protic solvents. |

| Non-Polar | Toluene, Hexane | Low | The molecule's significant polarity from the aniline, fluoro, and ether groups will limit its interaction with purely non-polar solvents. |

A Validated Protocol for Quantitative Solubility Determination

Theoretical predictions provide a starting point, but for process development and formulation, precise quantitative data is non-negotiable. The isothermal shake-flask method is a gold-standard, equilibrium-based technique that provides reliable and reproducible solubility data.[2]

Core Principle

The method involves agitating an excess amount of the solid solute in the solvent of interest at a constant temperature for a sufficient duration to reach equilibrium (i.e., a saturated solution). The concentration of the solute in the supernatant is then measured using a validated analytical technique.

Mandatory Equipment and Materials

-

This compound (high purity, >99%)

-

Organic solvents (analytical or HPLC grade)

-

Thermostatic orbital shaker or water bath

-

Analytical balance (readable to ±0.1 mg)

-

Glass vials with PTFE-lined screw caps

-

Calibrated volumetric flasks and pipettes

-

Syringes and syringe filters (0.22 µm or 0.45 µm, solvent-compatible)

-

Validated analytical instrument (e.g., HPLC-UV)

Step-by-Step Experimental Workflow

-

Preparation: Add an excess of this compound to a series of vials. The "excess" is critical; undissolved solid must be visible throughout the experiment to ensure saturation. A starting point is to add ~50 mg of solute to 5 mL of each test solvent.

-

Equilibration: Tightly cap the vials and place them in the thermostatic shaker set to a defined temperature (e.g., 25 °C). Agitate the vials for a predetermined time to ensure equilibrium is reached. A 24-hour period is often sufficient, but this should be confirmed by taking measurements at multiple time points (e.g., 24, 48, and 72 hours) to ensure the concentration has plateaued.

-

Phase Separation: Once equilibrium is achieved, allow the vials to stand undisturbed at the same temperature for at least 2 hours to permit the excess solid to settle.

-

Sample Extraction: Carefully withdraw a precise aliquot of the clear supernatant using a syringe. Immediately pass the solution through a syringe filter into a pre-weighed volumetric flask. This step is crucial to remove all undissolved particulates.

-

Dilution: Dilute the filtered sample to a concentration that falls within the linear range of the analytical method (see Section 3). Record the dilution factor accurately.

-

Quantification: Analyze the diluted sample using a pre-validated analytical method, such as HPLC-UV, to determine the precise concentration.

-

Calculation: Calculate the solubility using the measured concentration and the dilution factor. Express the final result in appropriate units (e.g., mg/mL, g/L, or mol/L).

Sources

- 1. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 2. Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development Introduction - Blogs - News [alwsci.com]

- 3. ucd.ie [ucd.ie]

- 4. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Drug solubility: importance and enhancement techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]

- 7. nbinno.com [nbinno.com]

- 8. chem.ws [chem.ws]

- 9. pdf.benchchem.com [pdf.benchchem.com]

2-Cyclobutoxy-5-fluoroaniline molecular structure and conformation

An In-Depth Technical Guide to the Molecular Structure and Conformation of 2-Cyclobutoxy-5-fluoroaniline

Abstract

This compound is a substituted aniline derivative of increasing interest in pharmaceutical and materials science research. Its biological activity and material properties are intrinsically linked to its three-dimensional structure, including the orientation of its functional groups and the conformational flexibility of the cyclobutoxy moiety. This guide provides a comprehensive technical overview of the molecular structure and conformational landscape of this compound. We synthesize foundational principles from structural chemistry with detailed, field-proven experimental and computational protocols to offer a predictive model of the molecule's behavior and a validated roadmap for its empirical characterization. This document is intended for researchers, scientists, and drug development professionals seeking a deep understanding of this molecule's core structural attributes.

Introduction: Structural Rationale and Significance

Substituted anilines are privileged scaffolds in medicinal chemistry and organic electronics. The nature and position of substituents on the aniline ring critically modulate the molecule's electronic properties, pKa, lipophilicity, and steric profile, thereby influencing its pharmacokinetic and pharmacodynamic behavior. In this compound, the substituents are strategically placed to impart specific properties:

-

5-Fluoro Group: The fluorine atom at the meta-position to the amine is a strong electron-withdrawing group by induction. This modification can significantly lower the pKa of the aniline nitrogen, reducing its basicity and altering its ability to participate in hydrogen bonding.[1] This is a common strategy in drug design to improve metabolic stability and membrane permeability.

-

2-Cyclobutoxy Group: The ortho-alkoxy group introduces steric bulk adjacent to the amine. This steric hindrance can restrict the rotation of the C-N bond and influence the planarity of the amino group. The cyclobutoxy ring itself is not planar and possesses its own set of preferred conformations, which further complicates the molecule's overall topology.

A thorough understanding of the interplay between these substituents is paramount for predicting molecular interactions and designing next-generation compounds. This guide will first deconstruct the key structural features of the molecule and then present robust methodologies for its complete conformational characterization.

Molecular Structure and Conformational Landscape

The overall conformation of this compound is defined by several key degrees of freedom: the geometry of the aniline core, the puckering of the cyclobutane ring, and the rotational orientation of the cyclobutoxy group relative to the aromatic ring.

The Substituted Aniline Core

-

Electronic Effects: The electron-withdrawing fluorine at the C5 position is expected to decrease electron density on the ring and at the nitrogen atom.

-

Steric Effects: The bulky cyclobutoxy group at the C2 position will sterically interact with the amino group. This interaction likely favors a conformation where the amino group's hydrogens are directed away from the cyclobutoxy moiety, potentially influencing the C-C-N-H dihedral angles.

Conformation of the Cyclobutoxy Moiety

Unlike cyclohexane, which has a clear preference for a chair conformation, cyclobutane exists in a dynamic equilibrium between puckered (bent) conformations to alleviate torsional strain from eclipsing C-H bonds.[5][6] The planar conformation is a high-energy transition state. The puckered structure of the cyclobutane ring in the cyclobutoxy group will result in its substituents occupying pseudo-axial and pseudo-equatorial positions.[7]

Key Torsional Angles and Predicted Conformers

The most critical determinant of the overall molecular shape is the rotation around the C2-O bond, described by the C1-C2-O-C(cyclo) dihedral angle. This rotation governs the spatial relationship between the cyclobutoxy ring and the aniline plane. Two principal conformers can be hypothesized:

-

Syn-conformer: The cyclobutoxy ring is oriented towards the amino group. This conformation may be disfavored due to steric clash.

-

Anti-conformer: The cyclobutoxy ring is oriented away from the amino group. This is the predicted lower-energy conformation due to minimized steric repulsion.

Intramolecular hydrogen bonding, for instance between an N-H bond and the ether oxygen, could potentially stabilize certain conformations, although this is less likely to be a dominant interaction for the anti-conformer.

Experimental Characterization Protocols

To empirically validate the predicted structural features, a multi-technique approach is required. The following protocols represent a self-validating system for comprehensive characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the solution-state conformation.

Protocol:

-

Sample Preparation: Dissolve 10-15 mg of this compound in 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

-

¹H NMR: Acquire a standard proton spectrum to identify all proton resonances. The aromatic region will show complex splitting patterns due to ¹H-¹H and ¹H-¹⁹F couplings.

-

¹³C NMR: Acquire a proton-decoupled carbon spectrum. The carbon attached to fluorine will appear as a doublet with a large ¹J(C-F) coupling constant.

-

¹⁹F NMR: Acquire a proton-decoupled fluorine spectrum to observe the chemical shift of the fluorine atom, which is sensitive to the electronic environment.

-

2D NMR - NOESY (Nuclear Overhauser Effect Spectroscopy): This is the key experiment for conformational analysis.

-

Rationale: The NOE effect is distance-dependent (proportional to 1/r⁶). Spatial proximities between protons on the cyclobutoxy ring and protons on the aniline ring (specifically H1 or the N-H protons) will provide definitive evidence for the preferred syn or anti conformation.

-

Acquisition: Use a mixing time of 500-800 ms to allow for the development of cross-peaks between spatially close, non-bonded protons.

-

-

Data Analysis: The presence of a strong NOE cross-peak between the ortho C1-H proton and the proximal protons of the cyclobutoxy ring would strongly indicate a preference for the anti-conformation.

| Technique | Parameter | Expected Information |

| ¹H NMR | Chemical Shifts, Coupling Constants | Electronic environment of protons, connectivity |

| ¹³C NMR | Chemical Shifts, C-F Coupling | Carbon skeleton, direct evidence of fluorination |

| ¹⁹F NMR | Chemical Shift | Electronic nature of the fluorine substituent |

| 2D NOESY | Cross-peak Intensities | Through-space proton-proton distances (<5 Å), determination of preferred conformer |

Single-Crystal X-ray Diffraction

This technique provides the definitive solid-state structure, including precise bond lengths, bond angles, and dihedral angles.

Protocol:

-

Crystal Growth: Grow single crystals of this compound suitable for diffraction. This is often the most challenging step and may require screening various solvents (e.g., slow evaporation from ethanol, hexane, or ethyl acetate) and techniques (e.g., vapor diffusion).

-

Data Collection: Mount a suitable crystal on a goniometer head and cool it under a stream of nitrogen gas (typically 100 K) to minimize thermal motion. Collect diffraction data using a diffractometer with a Mo or Cu X-ray source.

-

Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Solve the structure using direct methods or Patterson synthesis to locate the atoms. Refine the atomic positions and thermal parameters until the calculated diffraction pattern matches the experimental data.

-

Data Deposition: Deposit the final structural information into a public repository like the Cambridge Structural Database (CSD) to receive a unique deposition number.[8]

Workflow for Experimental Characterization

The logical flow of experimental work ensures that each step informs the next, providing a complete and validated structural picture.

Caption: Experimental workflow for structural elucidation.

Computational Modeling Protocol

Protocol:

-

Initial Structure Generation: Build the 2D structure of this compound in a molecular editor and generate an initial 3D conformation.

-

Conformational Search:

-

Rationale: To avoid settling on a local energy minimum, a systematic search of the conformational space is essential. The primary degree of freedom is the C1-C2-O-C(cyclo) dihedral angle.

-

Method: Perform a relaxed potential energy surface (PES) scan. Systematically rotate the C1-C2-O-C(cyclo) dihedral angle (e.g., in 15° increments from -180° to +180°), and at each step, perform a geometry optimization of all other coordinates. Use a computationally inexpensive level of theory for the scan (e.g., B3LYP/6-31G*).

-

-

Frequency Calculation: Perform a vibrational frequency calculation on each refined conformer.

-

Rationale: This confirms that the structure is a true energy minimum (no imaginary frequencies) and provides the zero-point vibrational energy (ZPVE) and thermal corrections to the electronic energy. It also allows for the prediction of the molecule's IR spectrum.

-

-

Data Analysis: Compare the relative energies (including ZPVE corrections) of the stable conformers. The Boltzmann distribution can be used to predict the population of each conformer at a given temperature. Compare calculated NMR chemical shifts and coupling constants with experimental data for validation.

| Parameter | Computational Method | Purpose |

| Functional | B3LYP | A robust hybrid functional for geometry and energy calculations of organic molecules.[2] |

| Basis Set | 6-311++G(d,p) | Provides a good balance of flexibility and computational cost for accurate results. |

| Solvent Model | PCM or SMD | (Optional) To simulate the effects of a solvent on conformational preference. |

| Output Data | Optimized Geometry, Relative Energies, Vibrational Frequencies, Predicted NMR Shifts | Comprehensive structural and energetic profile of all stable conformers. |

Logic for Computational Conformational Search

The computational approach systematically explores and refines potential structures to identify the most stable conformations.

Caption: Logic diagram for a computational conformational search.

Conclusion

The molecular structure and conformational preferences of this compound are governed by a sophisticated interplay of steric hindrance from the ortho-cyclobutoxy group and electronic effects from the meta-fluoro substituent. Based on foundational principles, the molecule is predicted to adopt an anti-conformation, where the puckered cyclobutoxy ring is oriented away from the slightly pyramidalized amino group.

This guide provides a robust, dual-pronged strategy for confirming this hypothesis. The detailed experimental protocols for NMR spectroscopy and X-ray crystallography offer a pathway to definitive empirical characterization, while the computational workflow using Density Functional Theory provides a powerful predictive and analytical tool. By integrating these methodologies, researchers can achieve a comprehensive understanding of this molecule's structure, paving the way for its rational application in drug discovery and materials development.

References

- Márquez, A., et al. (1999). Density functional studies of aniline and substituted anilines. Journal of Molecular Structure: THEOCHEM.

- Prasad, V., et al. (n.d.). Structural Equilibrium Configuration of Benzene and Aniline: A First-Principles Study.

- Öztürk, N., et al. (2018). DFT study of co- and homo-oligo(fluoro-substituted aniline)

-

Bielenica, A., et al. (2021). Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. Molecules, 26(23), 7153. Available from: [Link]

- Makarova, A., et al. (2014). DFT theoretical studies of anions of aniline and its several derivatives. Structural Chemistry, 25, 1497–1511.

-

Dahl, S. G. R., et al. (2020). Conformational analysis of macrocycles: comparing general and specialized methods. Journal of Computer-Aided Molecular Design, 34, 319–335. Available from: [Link]

-

Buncel, E., et al. (2002). Steric and electronic effects on the mechanism of nucleophilic substitution (SNAr) reactions of some phenyl 2,4,6-trinitrophenyl ethers with aniline and N-methylaniline in acetonitrile and in dimethyl sulfoxide. Journal of the Chemical Society, Perkin Transactions 2, (11), 2019-2024. Available from: [Link]

-

Anstey Research Group. (n.d.). Crystal Structures Submitted to the CSD. Davidson College. Available from: [Link]

- BenchChem. (2025). Conformational Analysis of Fluorinated Alkanoic Acids: A Technical Guide. BenchChem.

-

PubChem. (n.d.). 2-Fluoroaniline. National Center for Biotechnology Information. Available from: [Link]

- Kasséhin, U. C., et al. (2013). Electronic and steric effects in the control of the Anilinium chloride catalyzed condensation reaction between Aldones and 4-Phenylthiosemicarbazide. African Journal of Pure and Applied Chemistry, 7(9), 319-325.

-

PubChem. (n.d.). 2-(3,5-Dimethylphenoxy)-5-fluoroaniline. National Center for Biotechnology Information. Available from: [Link]

- Snyder, S. H., & Merril, C. R. (1965). Steric and electronic relationships among some hallucinogenic compounds.

- Journal of Engineering Research and Applied Science. (2024). Statistical Analysis of Substituent Effects on pKa of Aniline.

- Mateo, C., et al. (2007). Synthesis and Conformational Analysis of Macrocyclic Dihydroxystilbenes Linked Between the Para-Para Positions. Chemistry – A European Journal, 13(25), 7246-56.

- Chemistry LibreTexts. (2024).

- Hospital, A., et al. (2015).

-

Maricopa Open Digital Press. (n.d.). Conformational Analysis of Cycloalkanes. Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications. Available from: [Link]

-

CCDC. (2020). CCDC 1967634: Experimental Crystal Structure Determination. University of Iowa. Available from: [Link]

-

SpectraBase. (n.d.). 2-Fluoroaniline. Wiley. Available from: [Link]

-

SpectraBase. (n.d.). 2-Fluoroaniline. Wiley. Available from: [Link]

- Abraham, R. J., et al. (1996). Conformational analysis. Part 29.1 The conformational analysis of 2-substituted fluoro- and trifluoromethyl-benzaldehydes, acetophenones and methyl benzoates by the lanthanide induced shift (LIS) technique. Journal of the Chemical Society, Perkin Transactions 2, (8), 1615-1623.

- Kasséhin, U. C., et al. (2013). Electronic and steric effects in the control of the Anilinium chloride catalyzed condensation reaction between Aldones and 4-Phenylthiosemicarbazide. Semantic Scholar.

-

PubChem. (n.d.). 5-Cyclopropyl-2-fluoroaniline. National Center for Biotechnology Information. Available from: [Link]

- Arshad, M., et al. (2018). 2-Fluoro-5-nitroaniline.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Sci-Hub. Density functional studies of aniline and substituted anilines / Journal of Molecular Structure: THEOCHEM, 1999 [sci-hub.box]

- 4. Steric and electronic effects on the mechanism of nucleophilic substitution (SNAr) reactions of some phenyl 2,4,6-trinitrophenyl ethers with aniline and N-methylaniline in acetonitrile and in dimethyl sulfoxide - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 5. Peptidic Macrocycles - Conformational Sampling and Thermodynamic Characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2-Fluoro-5-(trifluoromethyl)aniline(535-52-4) 1H NMR spectrum [chemicalbook.com]

- 7. 2-Fluoroaniline | C6H6FN | CID 9584 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Crystal Structures Submitted to the CSD – Anstey Research Group [mitchanstey.org]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Potential Biological Activity of 2-Cyclobutoxy-5-fluoroaniline: A Structurally-Informed Hypothesis and Validation Workflow

Abstract

2-Cyclobutoxy-5-fluoroaniline is a novel chemical entity for which no public data on biological activity currently exists. This guide proposes a scientifically-grounded hypothesis for its potential as a kinase inhibitor, based on a detailed analysis of its constituent chemical motifs: a fluoroaniline core and a cyclobutoxy substituent. We present the rationale for this hypothesis by drawing parallels with structurally analogous compounds known to exhibit pharmacological activity. Furthermore, this document provides a comprehensive, tiered experimental workflow for the systematic evaluation of this molecule, from initial target screening to cellular characterization. This guide is intended for researchers, scientists, and drug development professionals interested in the exploration of new chemical matter for therapeutic applications.

Introduction and Rationale

The discovery of novel small-molecule therapeutics is often driven by the exploration of unique chemical scaffolds. This compound presents an intriguing, yet unexplored, combination of two key structural features that have independently shown significant utility in medicinal chemistry. The aromatic core is a fluoroaniline, a pharmacophore present in numerous biologically active compounds. The strategic placement of a fluorine atom can significantly alter the physicochemical properties of a molecule, often leading to improved metabolic stability, bioavailability, and binding affinity to biological targets[1][2][3]. The aniline moiety itself is a versatile chemical handle for further synthetic elaboration.[4]

Attached to this core is a cyclobutoxy group. The use of cyclobutane rings in drug design has gained considerable traction due to their unique conformational properties. Unlike more flexible alkyl chains, the cyclobutane ring is rigid and puckered, which can help to lock in a bioactive conformation and provide favorable vectors for substituents to interact with a target protein[5][6]. This rigidity can enhance binding affinity and selectivity. Moreover, the cyclobutyl group can serve as a bioisostere for other groups, such as gem-dimethyl or larger rings, and can occupy hydrophobic pockets within protein active sites, potentially improving potency and metabolic stability[7][8].

Given the absence of direct biological data for this compound, this guide will construct a hypothesis-driven framework for its investigation. Fluoroaniline derivatives have been successfully developed as kinase inhibitors, a class of enzymes frequently implicated in oncology and inflammatory diseases[9][10]. We, therefore, hypothesize that this compound has the potential to act as a kinase inhibitor, with the cyclobutoxy moiety positioned to interact with a hydrophobic region of a kinase active site.

Physicochemical and Structural Analysis

The structure of this compound suggests several key physicochemical properties that are relevant to its potential as a drug candidate:

-

Lipophilicity: The presence of the cyclobutoxy and fluoro-substituted benzene ring suggests a moderate to high lipophilicity, which would favor cell membrane permeability.[11]

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, and its presence can block metabolically labile positions on the aromatic ring, potentially reducing susceptibility to cytochrome P450 (CYP450) mediated oxidation and thereby increasing the compound's half-life.[3]

-

Hydrogen Bonding: The primary amine (-NH2) group can act as a hydrogen bond donor, a critical interaction for anchoring small molecules into the active site of many enzymes, particularly kinases.

-

Conformational Rigidity: The cyclobutane ring provides conformational constraint, reducing the entropic penalty upon binding to a target and potentially increasing selectivity.[5]

These properties, summarized in the table below, provide a strong basis for investigating its biological potential.

| Property | Structural Contribution | Predicted Impact on Biological Activity |

| Target Engagement | Fluoroaniline core | Potential for hydrogen bonding and π-stacking interactions within an active site.[11] |

| Potency & Selectivity | Cyclobutoxy group | Rigid scaffold can orient the molecule for optimal binding and occupy hydrophobic pockets.[5][7] |

| Pharmacokinetics | Fluorine atom | May block metabolic oxidation, enhancing stability and bioavailability.[2][3] |

Hypothesized Biological Activity: Kinase Inhibition

Our central hypothesis is that this compound is a scaffold with the potential for kinase inhibition. This is based on the following lines of evidence from structurally related molecules:

-

Fluoroanilines in Kinase Inhibitors: The fluoroaniline moiety is a key component of several known kinase inhibitors. For instance, derivatives of fluoroaniline have been synthesized and investigated as inhibitors of B-raf, a serine/threonine kinase that is mutated in many cancers.[9][10] The aniline nitrogen often forms a critical hydrogen bond with the hinge region of the kinase active site.

-

Cycloalkyl Groups in Kinase Inhibitors: Small cycloalkyl groups, including cyclobutane, are frequently employed in kinase inhibitor design to probe and fill hydrophobic pockets adjacent to the ATP-binding site. This can lead to significant gains in potency and selectivity. For example, the replacement of a flexible group with a cyclobutane has been shown to improve the pharmacokinetic profile of drug candidates.[5]

We propose that the fluoroaniline portion of this compound could anchor the molecule in the ATP-binding site of a kinase, while the cyclobutoxy group projects into a nearby hydrophobic pocket, enhancing binding affinity. A logical starting point for screening would be a diverse panel of kinases, with a particular focus on those known to be targeted by aniline-based inhibitors, such as the RAF, SRC, and ABL families.

Proposed Experimental Validation Plan

To systematically test the hypothesis of kinase inhibitory activity, we propose a tiered experimental approach. This workflow is designed to first broadly screen for activity, then confirm and quantify promising hits, and finally to assess the mechanism of action in a cellular context.

Diagram of the Proposed Experimental Workflow

Caption: A tiered workflow for the biological evaluation of this compound.

Tier 1: Primary Screening

Objective: To perform a broad, unbiased screen to identify any potential kinase targets.

Protocol: Broad Kinase Panel Screen

-

Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Assay Plate Preparation: Dilute the stock solution to a final assay concentration of 10 µM in the appropriate kinase assay buffer.

-

Kinase Panel: Submit the compound for screening against a commercial kinase panel (e.g., Eurofins KinaseProfiler™, Promega Kinase-Glo®). These panels typically use radiometric or luminescence-based assays to measure the activity of a large number of kinases (e.g., >300) in parallel.

-

Data Analysis: The percentage of inhibition for each kinase relative to a control (e.g., staurosporine for inhibition, DMSO for no inhibition) is calculated. Preliminary "hits" are identified as kinases showing significant inhibition (a common threshold is >50%) at the 10 µM concentration.

Rationale: This initial screen provides a broad and cost-effective method to identify potential targets without any preconceived bias. A high single-point concentration is used to maximize the chances of detecting even weak interactions.

Tier 2: Hit Confirmation and Potency Determination

Objective: To confirm the activity of the preliminary hits from Tier 1 and to quantify their potency by determining the half-maximal inhibitory concentration (IC50).

Protocol: Biochemical IC50 Determination

-

Selection of Hits: Select all kinases that met the hit criteria from the primary screen.

-

Compound Titration: Prepare a serial dilution of this compound, typically in a 10-point, 3-fold dilution series, starting from a high concentration (e.g., 100 µM).

-

Kinase Assay: For each hit kinase, perform the same biochemical assay used in the primary screen with the range of compound concentrations. Include appropriate positive and negative controls.

-

Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value for each kinase.

Rationale: This step validates the initial hits and provides a quantitative measure of potency. This allows for the ranking of hits and helps to identify any potential selectivity, where the compound is significantly more potent against one kinase over others.

Tier 3: Cellular Activity and Mechanism of Action

Objective: To determine if the compound can inhibit the target kinase within a cellular environment and to confirm that this leads to the expected downstream biological effects.

Protocol 1: Cellular Target Engagement Assay

-

Cell Line Selection: Choose a human cell line that expresses the target kinase of interest at a sufficient level.

-

Assay Method: Employ a target engagement assay such as the Cellular Thermal Shift Assay (CETSA®) or NanoBRET™ Target Engagement Assay.

-

For CETSA®: Treat intact cells with various concentrations of the compound. Lyse the cells and heat the lysate to a range of temperatures. The binding of the compound will stabilize the target protein, leading to a higher melting temperature, which can be detected by Western blot or other protein detection methods.

-

For NanoBRET™: Use a cell line engineered to express the target kinase as a fusion with NanoLuc® luciferase. A fluorescent tracer that binds to the kinase is added. The compound will compete with the tracer for binding, leading to a decrease in Bioluminescence Resonance Energy Transfer (BRET).

-

-

Data Analysis: Quantify the change in thermal stability or BRET signal as a function of compound concentration to determine the cellular EC50.

Rationale: It is crucial to confirm that the compound can enter cells and bind to its intended target in a complex cellular milieu. A positive result in this assay provides strong evidence of on-target activity.

Protocol 2: Downstream Signaling and Cellular Viability Assays

-

Cell Treatment: Treat the selected cell line with the compound at concentrations around its cellular EC50.

-

Western Blot Analysis: After a suitable incubation period, lyse the cells and perform a Western blot to analyze the phosphorylation status of a known downstream substrate of the target kinase. A decrease in the phosphorylation of the substrate would indicate successful inhibition of the kinase's activity.

-

Cellular Viability Assay: Treat the cells with a range of compound concentrations for a longer period (e.g., 72 hours). Assess cell viability using a method such as the MTT assay or CellTiter-Glo® Luminescent Cell Viability Assay.

-

Data Analysis: Quantify the levels of the phosphorylated substrate relative to a loading control. For the viability assay, determine the GI50 (concentration for 50% growth inhibition).

Rationale: These experiments link target engagement to a functional cellular outcome. They confirm the compound's mechanism of action and assess its potential as a therapeutic agent by measuring its effect on cell proliferation or survival.

Data Interpretation and Future Directions

The data generated from this experimental plan will provide a comprehensive initial profile of this compound.

-

Positive Outcome: If the compound demonstrates potent and selective inhibition of a particular kinase, both biochemically and in cells, with a corresponding effect on downstream signaling and cell viability, this would strongly support its further development. The next steps would involve lead optimization, where medicinal chemists would synthesize analogues of the compound to improve its potency, selectivity, and drug-like properties (e.g., solubility, metabolic stability).

-

Negative Outcome: If no significant kinase activity is observed, or if the activity is weak and non-selective, this would suggest that the initial hypothesis is incorrect. However, the compound could still be screened against other target classes, such as G-protein coupled receptors (GPCRs) or ion channels, where the fluoroaniline and cyclobutoxy motifs may also find utility.

Conclusion

While this compound is a molecule with no currently reported biological activity, a thorough analysis of its structural components allows for the formulation of a rational and testable hypothesis. The combination of a fluoroaniline core and a conformationally rigid cyclobutoxy group makes it a promising candidate for a kinase inhibitor. The detailed experimental workflow presented in this guide provides a clear and robust path for elucidating its biological potential. This structured approach, moving from broad screening to detailed mechanistic studies, represents a best-practice methodology in the early stages of drug discovery and can serve as a template for the evaluation of other novel chemical entities.

References

-

The Essential Role of 4-Fluoroaniline in Modern Pharmaceutical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Al-Trawneh, A., et al. (2008). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. The Open Medicinal Chemistry Journal. [Link]

-

He, W., et al. (2020). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem. [Link]

-

Fluoroaniline Series. (n.d.). Sparrow Chemical. [Link]

-

Arunkumar B., et al. (2022). Synthesis, characterization, molecular docking and anticancer studies of fluoroaniline derivatives of hydroxybenzoquinone and hydroxynaphthoquinone. Journal of Biomolecular Structure and Dynamics. [Link]

-

3-Fluoroaniline. (n.d.). PubChem. [Link]

-

He, W., et al. (2020). Cyclobutanes in Small-Molecule Drug Candidates. Radboud Repository. [Link]

-

Arunkumar B., et al. (2020). Synthesis, characterization, molecular docking and anticancer studies of fluoroaniline derivatives of hydroxybenzoquinone and hydroxynaphthoquinone. PubMed. [Link]

-

Arunkumar B., et al. (2020). Synthesis, characterization, molecular docking and anticancer studies of fluoroaniline derivatives of hydroxybenzoquinone and hydroxynaphthoquinone. ResearchGate. [Link]

-

White, C. (2023). Exploring the Effects of Aromatic Compounds on Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research. [Link]

-

Datta, G. (2024). The Role of Pharmaceutical Chemistry in Medicine. Journal of Molecular and Organic Chemistry. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. sparrow-chemical.com [sparrow-chemical.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. nbinno.com [nbinno.com]

- 5. img01.pharmablock.com [img01.pharmablock.com]

- 6. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 7. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. tandfonline.com [tandfonline.com]